molecular formula C23H23NO4 B2738342 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2127012-32-0

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2738342
CAS No.: 2127012-32-0
M. Wt: 377.44
InChI Key: CVBBUCZBQNYYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic carboxylic acid derivative featuring a 6-azaspiro[3.4]octane scaffold protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and a carboxylic acid moiety at the 8-position. It serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its ability to act as a rigid, conformationally constrained building block. The Fmoc group facilitates selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) protocols .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-12-24(14-23(20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBBUCZBQNYYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127012-32-0
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 6-azaspiro[3.4]octane-8-carboxylic acid with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorenyl group can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the carboxylic acid group to produce alcohols or other reduced forms.

  • Substitution: : The spirocyclic framework allows for substitution reactions at different positions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized fluorenyl derivatives, reduced carboxylic acids, and substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine

In the medical field, derivatives of this compound are being investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 6-azaspiro[3.4]octane core but differ in substituents and functional groups:

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>) Molecular Formula Molecular Weight Purity (%) CAS Number Key Applications
Target Compound R<sup>1</sup> = Fmoc, R<sup>2</sup> = COOH C22H21NO5 397.41 ≥95 2137567-19-0 Peptide synthesis, PROTACs
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid R<sup>1</sup> = tert-Boc, R<sup>2</sup> = COOH C13H21NO4 255.31 ≥97 1314388-77-6 Intermediate for macrocycles
6-[(Benzyloxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid R<sup>1</sup> = Cbz, R<sup>2</sup> = COOH C16H19NO4 289.33 ≥95 2208747-35-5 Drug discovery
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride R<sup>1</sup> = H, R<sup>2</sup> = COOH, F C7H9FNO2·HCl 205.61 ≥95 N/A Antiviral research
6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid R<sup>1</sup> = 2,5-difluorobenzyl, R<sup>2</sup> = COOH C15H17F2NO2 281.30 ≥95 2034519-97-4 Kinase inhibition

Physicochemical and Functional Differences

Protecting Group Stability: The Fmoc-protected compound (target) allows orthogonal deprotection with piperidine, making it ideal for SPPS, whereas the tert-Boc analog requires stronger acidic conditions (e.g., TFA) for cleavage. The Cbz (benzyloxycarbonyl) derivative is less commonly used in modern peptide synthesis due to hydrogenolysis requirements.

Steric and Electronic Effects :

  • The 8-fluoro derivative introduces electronegativity and rigidity, enhancing binding to viral macrodomains (e.g., SARS-CoV-2 NSP3).
  • The 2,5-difluorobenzyl substituent in the spirocyclic scaffold improves lipophilicity and target engagement in kinase assays.

Synthetic Utility :

  • The tert-Boc variant is favored for solution-phase synthesis of constrained peptides due to its stability under basic conditions.
  • The target Fmoc compound is preferred in automated SPPS for its compatibility with Fmoc/t-Bu strategies.

Target Compound in Drug Discovery

  • Antiviral Activity: The 8-fluoro analog (CAS 1287753-37-0) demonstrated nanomolar inhibition of SARS-CoV-2 NSP3 macrodomain, a critical enzyme in viral replication.
  • PROTAC Development : The Fmoc group enables conjugation to E3 ligase ligands, facilitating the design of proteolysis-targeting chimeras (PROTACs).

Data Tables

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) Solubility (DMF, mg/mL) LogP
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid 167–170 15.2 3.1
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid 122–125 22.5 1.8
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride >200 8.7 0.5

Biological Activity

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and solubility, making it a valuable candidate for pharmacological research.

  • Molecular Formula: C23H23NO4
  • Molecular Weight: 377.433 g/mol
  • CAS Number: 2127012-32-0
  • Structural Features: The compound features a carboxylic acid group, a spirocyclic structure, and a fluorenylmethoxycarbonyl moiety, which may influence its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of pharmacology. Notably, it has been studied for its potential therapeutic effects in cancer treatment and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This enzyme is involved in multiple cellular processes, including metabolism and cell survival. Inhibition of GSK-3 can lead to enhanced apoptosis in cancer cells and modulation of neurodegenerative pathways.
  • Interaction with Receptors: Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Case Studies

  • Cancer Research:
    • A study investigated the effects of this compound on human breast carcinoma cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.
    • Another study focused on its effects against liver cancer cells, where it was found to inhibit cell proliferation through GSK-3 pathway modulation.
  • Neuropharmacology:
    • Research into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties, suggesting that it may serve as a scaffold for developing new treatments for anxiety disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC23H23NO4377.433 g/molFluorenylmethoxycarbonyl group enhances stability
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acidC23H22FNO2373.43 g/molFluorinated variant with enhanced lipophilicity
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acidC24H27N1O2373.48 g/molBenzyl substitution alters pharmacokinetics

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Fischer Indole Synthesis: This method utilizes phenylhydrazine and ketones under acidic conditions to generate the indole core.
  • Carboxylic Acid Functionalization: The introduction of the carboxylic acid group can be achieved through oxidation reactions or by using specific acylating agents.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid?

The synthesis involves multi-step protocols, including:

  • Spirocyclic Core Formation : Cyclization of precursor amines or ketones under controlled conditions (e.g., using Lewis acids or coupling agents) to form the 6-azaspiro[3.4]octane framework .
  • Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling to protect the amine functionality .
  • Carboxylic Acid Activation : Final carboxylation at the 8-position using reagents like DCC/HOBt .
    Optimization : Reaction yields (typically 60-75%) depend on solvent choice (e.g., DMF for solubility), temperature control (0–25°C), and purification via flash chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify spirocyclic geometry and Fmoc group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 377.4 g/mol) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) and monitors deprotection kinetics .

Q. How does the Fmoc group influence the compound’s reactivity and applications in peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amine, enabling:

  • Selective Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing the spirocyclic core or carboxylic acid .
  • Solid-Phase Peptide Synthesis (SPPS) : Facilitates sequential peptide chain elongation by protecting the amine during coupling reactions .

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro and in vivo studies of this compound?

  • In Vitro : Dissolve in DMSO (up to 100 mg/mL, 281.42 mM) with brief sonication to disrupt aggregates .
  • In Vivo : Formulate as a sodium salt (carboxylic acid deprotonation) or use co-solvents (e.g., PEG 400) to enhance aqueous solubility (>2.5 mg/mL in PBS) .

Q. What strategies mitigate stability issues under varying pH and temperature conditions?

  • Storage : Store as a lyophilized powder at -20°C (stable for 3 years) or in DMSO at 4°C (6 months) .
  • pH Sensitivity : Avoid prolonged exposure to pH <4 (risk of Fmoc cleavage) or >8 (spirocyclic ring hydrolysis) .

Q. How does the spirocyclic framework affect interactions with biological targets?

The rigid 3D structure of the spirocyclic core:

  • Enhances binding selectivity to enzymes (e.g., proteases) by mimicking transition-state geometries .
  • Reduces metabolic degradation compared to linear analogs due to restricted conformational flexibility .

Q. What computational methods predict the compound’s behavior in biological systems?

  • Molecular Dynamics (MD) : Simulate spirocyclic conformation stability in lipid bilayers or protein pockets .
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) .

Q. How can contradictions in reaction yields from different synthesis protocols be resolved?

  • Variable Catalysts : Compare yields using HATU vs. EDCI/HOBt for amide bond formation; HATU typically improves efficiency by 15–20% .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance intermediate solubility but may require lower temperatures to avoid side reactions .

Q. What role does the carboxylic acid group play in derivatization and pharmacological activity?

  • Derivatization : Activated as an acyl chloride or NHS ester for conjugation to amines (e.g., peptide resins or fluorescent tags) .
  • Pharmacophore : Contributes to hydrogen bonding with active sites (e.g., angiotensin-converting enzyme inhibitors) .

Q. How can this compound serve as a scaffold in combinatorial chemistry?

  • Diversity-Oriented Synthesis : Functionalize the spirocyclic core via Suzuki coupling (C-2 position) or alkylation (N-6) to generate libraries .
  • Peptide Hybrids : Integrate into peptidomimetics to enhance proteolytic stability and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.